2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a unique molecular structure characterized by a triazolo-pyridazine core, a chlorophenyl group, and a dimethoxyphenyl acetamide moiety. The presence of these functional groups contributes to its distinctive chemical and physical properties, making it a subject of interest in various fields of scientific research, especially medicinal chemistry.
The compound is cataloged under the CAS number 1040655-33-1 and has been identified in databases such as PubChem and BenchChem. Its molecular formula is , with a molecular weight of approximately 485.94 g/mol.
This compound can be classified as:
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves several steps that typically include:
The specific methods used for synthesis can vary based on available reagents and desired yields but often utilize microwave-assisted techniques for enhanced efficiency and selectivity .
The molecular structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can be described as follows:
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)OCThis structure features various functional groups that contribute to its biological activities and interactions with other molecules.
The compound is expected to participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its efficacy or tailor its properties for specific applications .
The mechanism of action for 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide likely involves:
The potential applications of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide include:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4